TDP1 Inhibitor-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

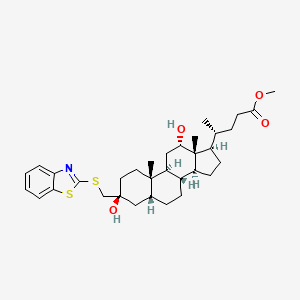

Molecular Formula |

C33H47NO4S2 |

|---|---|

Molecular Weight |

585.9 g/mol |

IUPAC Name |

methyl (4R)-4-[(3S,5R,8R,9S,10S,12S,13R,14S,17R)-3-(1,3-benzothiazol-2-ylsulfanylmethyl)-3,12-dihydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C33H47NO4S2/c1-20(9-14-29(36)38-4)23-12-13-24-22-11-10-21-18-33(37,19-39-30-34-26-7-5-6-8-27(26)40-30)16-15-31(21,2)25(22)17-28(35)32(23,24)3/h5-8,20-25,28,35,37H,9-19H2,1-4H3/t20-,21-,22+,23-,24+,25+,28+,31+,32-,33+/m1/s1 |

InChI Key |

OWUNKVKTBJZCJX-NQWQHZCESA-N |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@](C4)(CSC5=NC6=CC=CC=C6S5)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)(CSC5=NC6=CC=CC=C6S5)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TDP1 Inhibitor-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a critical enzyme in the DNA damage response pathway, responsible for repairing topoisomerase I (TOP1)-mediated DNA damage. This role makes it a compelling target for the development of cancer therapeutics, particularly in combination with TOP1 inhibitors. This technical guide provides a detailed overview of the mechanism of action of TDP1 Inhibitor-3, a potent and selective inhibitor of TDP1. We will delve into its binding mode, inhibitory activity, and its impact on cellular processes. This document synthesizes crystallographic data, quantitative biochemical and cell-based assay results, and detailed experimental protocols to offer a comprehensive resource for researchers in oncology and drug discovery.

Introduction to TDP1 and Its Inhibition

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a member of the phospholipase D superfamily of enzymes. Its primary function is to resolve stalled TOP1-DNA cleavage complexes (TOP1cc). TOP1 inhibitors, a class of widely used anticancer drugs, exert their cytotoxic effects by stabilizing these TOP1cc, leading to DNA strand breaks and cell death. However, the efficacy of TOP1 inhibitors can be compromised by cellular repair mechanisms, primarily orchestrated by TDP1. By hydrolyzing the phosphodiester bond between the TOP1 catalytic tyrosine residue and the 3'-end of the DNA, TDP1 reverses the effect of TOP1 inhibitors, thus promoting cancer cell survival.

Inhibition of TDP1, therefore, represents a promising strategy to enhance the therapeutic window of TOP1 inhibitors. A selective TDP1 inhibitor could prevent the repair of TOP1cc, leading to an accumulation of DNA damage and increased cancer cell death, a concept known as synthetic lethality. This compound has emerged as a significant lead compound in this area, demonstrating potent inhibition of TDP1.

This compound: Structure and Properties

This compound, also identified as compound 3 , 10b , or XZ634p in scientific literature, is a small molecule belonging to the 2-phenylimidazo[1,2-a]pyridine class of compounds. Its discovery was facilitated by small-molecule microarray screening, which identified the N,2-diphenylimidazo[1,2-a]pyrazin-3-amine core as a promising scaffold for TDP1 binding.

Mechanism of Action: Binding to the TDP1 Active Site

The precise mechanism by which this compound exerts its inhibitory effect has been elucidated through X-ray crystallography. The co-crystal structure of the catalytic domain of TDP1 in complex with the inhibitor (PDB ID: 6W7K) reveals that it binds directly within the enzyme's active site.

The inhibitor occupies the catalytic pocket and mimics the binding of the natural substrate. Key interactions include:

-

Hydrogen Bonding: The carboxylate group of the inhibitor forms a network of hydrogen bonds with the side chains of critical catalytic residues, including Ser399, Lys495, His493, Asn283, Lys265, and His263.[1]

-

Substrate Mimicry: The inhibitor's structure allows it to replicate the interactions of the phosphate group of the DNA substrate within the active site.[2][3] This competitive binding mode effectively blocks the access of the natural substrate, the stalled TOP1-DNA complex, to the catalytic machinery of TDP1.

The binding of this compound not only obstructs the catalytic pocket but also extends towards the DNA and peptide binding channels of the enzyme, providing a trivalent mode of interaction.[4] This multi-point engagement contributes to its potency and selectivity.

Quantitative Data

The inhibitory activity of this compound and its analogs has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Compound | Description | IC50 (µM) | Assay Type | Reference |

| M7 | Analog with imidazo[1,2-a]pyrazin-3-amine core | 3 | Gel-based TDP1 assay | [4] |

| 8a | Analog with imidazo[1,2-a]pyridin-3-amine core | 9.3 | Gel-based TDP1 assay | [5] |

| 9a | Phthalic acid-containing parent compound | > 100 | Gel-based TDP1 assay | [2] |

| 9b | Ether linker-modified analog | 11.3 ± 1.93 | Gel-based TDP1 assay | [2] |

| 9c | Ether linker-modified analog | 19.8 ± 1.35 | Gel-based TDP1 assay | [2] |

Note: While a direct IC50 value for this compound (compound 3/10b/XZ634p) is not explicitly provided in the referenced abstracts, the data for its close analogs and precursors highlight the potency of this chemical series.

Experimental Protocols

Gel-Based TDP1 Inhibition Assay

This assay is a primary method for determining the inhibitory potency of compounds against TDP1.

Methodology:

-

Substrate Preparation: A 5'-[32P]-labeled single-stranded 14-nucleotide DNA oligonucleotide with a 3'-phosphotyrosine (N14Y) is used as the TDP1 substrate.

-

Reaction Mixture: The reaction is performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 80 mM KCl, 2 mM EDTA, 1 mM DTT, 40 µg/ml BSA, and 0.01% Tween-20.

-

Enzyme and Inhibitor Incubation: 5 pM of recombinant human TDP1 is incubated with the radiolabeled substrate in the absence or presence of varying concentrations of the test inhibitor.

-

Reaction Conditions: The incubation is carried out for 15 minutes at room temperature.

-

Termination: The reaction is stopped by adding an equal volume of gel loading buffer (99.5% formamide, 5 mM EDTA, 0.01% xylene cyanol, and 0.01% bromophenol blue).

-

Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The inhibition is quantified by measuring the decrease in the product band intensity.

Small-Molecule Microarray (SMM) Screening

SMM is a high-throughput method used to identify compounds that bind to a target protein.

Methodology:

-

Protein Labeling: The catalytic domain of TDP1 (residues 148-608) is labeled with a fluorescent dye, such as Alexa Fluor 647 (AF647), via maleimide-thiol coupling to surface-accessible cysteine residues.

-

Microarray Preparation: A library of small molecules is covalently immobilized on isocyanate-coated glass slides.

-

Binding Assay: The fluorescently labeled TDP1 is incubated with the small-molecule microarray.

-

Detection: The microarray is washed to remove non-specifically bound protein, and the fluorescence signal at each spot is measured using a microarray scanner.

-

Hit Identification: Compounds that exhibit a significant fluorescence signal are identified as potential binders.

-

Validation: The binding hits are then validated for their ability to inhibit TDP1's catalytic activity using the gel-based assay described above.

Signaling Pathways and Cellular Effects

TDP1 inhibitors, including this compound, are designed to potentiate the effects of TOP1 inhibitors by disrupting the DNA damage response (DDR).

By inhibiting TDP1, this compound prevents the resolution of TOP1cc, leading to an accumulation of single-strand breaks. When the cellular replication machinery encounters these unresolved breaks, they are converted into more cytotoxic double-strand breaks. This accumulation of DNA damage triggers a robust activation of the DNA Damage Response (DDR) pathway, mediated by kinases such as ATM and ATR. Ultimately, if the damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis.

Experimental Workflow

The discovery and characterization of this compound followed a structured experimental workflow.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its well-defined mechanism of action, characterized by direct competitive inhibition of the TDP1 active site, provides a strong rationale for its further preclinical and clinical development. The detailed structural and functional data presented in this guide underscore the potential of this compound to act as a potent chemosensitizer in combination with TOP1 inhibitors. This comprehensive technical overview serves as a valuable resource for researchers aiming to build upon these findings and translate the promise of TDP1 inhibition into effective cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical assays for the discovery of TDP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule microarray identifies inhibitors of tyrosyl-DNA phosphodiesterase 1 that simultaneously access the catalytic pocket and two substrate binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosyl-DNA Phosdiesterase 1 (Tdp1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a critical enzyme in the DNA damage response pathway, specifically responsible for the repair of stalled topoisomerase I (Top1)-DNA cleavage complexes.[1][2][3] Top1 inhibitors, such as camptothecin and its derivatives (topotecan, irinotecan), are established anticancer agents that function by trapping these complexes, leading to DNA double-strand breaks and cell death.[4][5] However, the efficacy of these drugs can be limited by cellular repair mechanisms, primarily mediated by TDP1.[4][5] Elevated TDP1 expression has been linked to resistance to Top1-targeted therapies, making it a compelling target for the development of chemosensitizing agents.[3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of various classes of TDP1 inhibitors, presenting key quantitative data, experimental methodologies, and a visualization of the relevant biological pathways.

TDP1's Role in DNA Repair

TDP1 functions within the base excision repair (BER) pathway to resolve the covalent bond between the tyrosine residue of Top1 and the 3'-phosphate of DNA.[2][6] This action is crucial for restoring the integrity of the DNA strand and allowing downstream repair processes to complete. The inhibition of TDP1 is hypothesized to potentiate the cytotoxic effects of Top1 poisons by preventing the repair of the drug-induced Top1-DNA adducts.[1][5]

Below is a diagram illustrating the canonical DNA repair pathway involving TDP1.

Structure-Activity Relationship of TDP1 Inhibitors

Several chemical scaffolds have been investigated for their potential to inhibit TDP1. The following sections summarize the SAR for prominent classes of these inhibitors.

Disaccharide Nucleoside Derivatives

A novel class of TDP1 inhibitors based on disaccharide nucleosides has shown promising activity.[4] The SAR studies on these compounds have revealed several key features:

-

Benzoylation: Modification of the 2',3',5'-hydroxyl groups of the second ribofuranosyl residue with benzoyl groups significantly enhances inhibitory activity.[4]

-

Bulky Silyl Groups: The introduction of bulky silyl groups at the 3',5'-positions of the first ribofuranosyl moiety in 2'-O-β-D-ribofuranosylnucleosides, or at the 5'-position in 3'-O-β-D-ribofuranosyl-2'-deoxynucleosides, leads to an increase in the inhibitory effect.[4]

| Compound Class | Modifications | IC50 Range (µM) | Reference |

| Disaccharide Nucleosides | Benzoylation of the second ribose | 0.4 - 18.5 | [4] |

| Addition of bulky silyl groups | [4] |

Thiazolidine-2,4-dione Derivatives

Derivatives of thiazolidine-2,4-dione have been synthesized and evaluated as TDP1 inhibitors, with some compounds exhibiting submicromolar potency.[5] The SAR for this class is influenced by substituents at two different positions of the core structure.

-

Monoterpene and Aromatic Moieties: The introduction of monoterpene and aromatic substituents is a key strategy in the design of these inhibitors.[5]

-

Substituent Effects: The type of substituent significantly affects the inhibitory activity. For instance, a 4-bromothiophene substituent, in combination with terpene substituents at position 3 of the thiazolidine-2,4-dione ring, results in compounds with the most pronounced activity.[5]

| Compound Series | Key Substituents | IC50 Range (µM) | Reference |

| 3,5-disubstituted thiazolidine-2,4-diones | Monoterpene and aromatic moieties | < 5 | [5] |

| 4-bromothiophene and terpene substituents | 0.55 - 0.65 | [5] |

Natural Products and their Derivatives

A variety of natural product scaffolds have been explored as TDP1 inhibitors.

-

Usnic Acid Derivatives: Hydrazinothiazole derivatives of usnic acid have demonstrated potent TDP1 inhibition, with some compounds showing an additive effect with topotecan in vivo.[7][8]

-

Coumarins: Monoterpene-substituted 4-arylcoumarins can significantly increase the efficacy of topotecan.[7][9] A derivative with a pinene substituent was found to be a particularly effective TDP1 inhibitor.[8]

-

Berberine Derivatives: Sulfonate derivatives of berberine and tetrahydroberberine inhibit TDP1 in the low micromolar range.[7]

-

Steroid Derivatives: Para-bromoanilides of deoxycholic acid have shown promising TDP1 inhibitory activity, with some derivatives reaching submicromolar IC50 values.[7]

| Compound Class | Example/Modification | IC50 Range (µM) | Reference |

| Usnic Acid Derivatives | Hydrazinothiazole derivatives | 0.018 - >1.5 | [8] |

| Coumarin Derivatives | Monoterpene-substituted 4-arylcoumarins | Submicromolar | [7][9] |

| Berberine Derivatives | Sulfonate derivatives | Low micromolar | [7] |

| Steroid Derivatives | Para-bromoanilides of deoxycholic acid | 0.27 and higher | [7] |

Lipophilic Purine and Pyrimidine Nucleosides

Lipophilic derivatives of nucleosides have emerged as effective TDP1 inhibitors.

-

Purine Nucleosides: Aromatic lipophilic derivatives of purine nucleosides can suppress TDP1 activity with IC50 values in the low micromolar to submicromolar range.[10]

-

Pyrimidine Nucleosides: The inhibitory potency of lipophilic pyrimidine nucleosides is dependent on the number of benzoic acid residues attached to the ribose moiety, with trisubstituted derivatives being more effective.[8]

| Compound Class | Key Features | IC50 Range (µM) | Reference |

| Lipophilic Purine Nucleosides | Aromatic lipophilic derivatives | 0.3 - 22.0 | [10] |

| Lipophilic Pyrimidine Nucleosides | Trisubstituted benzoic acid residues on ribose | Low micromolar to submicromolar | [8] |

Experimental Protocols

The identification and characterization of TDP1 inhibitors rely on robust and reproducible experimental assays.

TDP1 Inhibition Assay (Fluorescence-Based)

This assay is commonly used for high-throughput screening of TDP1 inhibitors.

Methodology:

-

Substrate: A single-stranded oligonucleotide biosensor containing a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., BHQ1) is utilized.[5][10]

-

Enzyme: Recombinant human TDP1 is used as the enzyme source.[5]

-

Reaction: The assay is typically performed in a multi-well plate format. The test compound, TDP1 enzyme, and the oligonucleotide substrate are incubated together in a suitable buffer.

-

Detection: In the absence of an inhibitor, TDP1 cleaves the 3'-quencher, leading to an increase in fluorescence. The rate of this increase is monitored using a fluorescence plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by measuring the enzyme activity at various concentrations of the test compound.[5]

Cytotoxicity Assay (MTT Assay)

This assay is used to evaluate the intrinsic cytotoxicity of the TDP1 inhibitors and their ability to sensitize cancer cells to Top1 poisons.[4]

Methodology:

-

Cell Culture: Cancer cell lines (e.g., A-549, HCT-116) and non-cancerous cell lines (e.g., WI-38) are cultured in appropriate media.[4][5]

-

Treatment: Cells are treated with the test compound alone or in combination with a Top1 inhibitor (e.g., topotecan) for a specified period (e.g., 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated, which is the concentration of the compound that reduces cell viability by 50%.[10]

Conclusion

The development of potent and selective TDP1 inhibitors holds significant promise for enhancing the efficacy of existing anticancer therapies that target topoisomerase I. The structure-activity relationships outlined in this guide for various chemical classes provide a foundation for the rational design of next-generation TDP1 inhibitors. Continued research focusing on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds will be crucial for their successful translation into clinical applications. The experimental protocols described herein offer standardized methods for the evaluation of these novel therapeutic agents.

References

- 1. Tyrosyl-DNA Phosdiesterase 1 (Tdp1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosyl-DNA-phosphodiesterases (TDP1 and TDP2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validating TDP1 as an Inhibition Target for the Development of Chemosensitizers for Camptothecin-Based Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel group of tyrosyl-DNA-phosphodiesterase 1 inhibitors based on disaccharide nucleosides as drug prototypes for anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Natural Products and Their Derivatives as Inhibitors of the DNA Repair Enzyme Tyrosyl-DNA Phosphodiesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Promising New Inhibitors of Tyrosyl-DNA Phosphodiesterase I (Tdp 1) Combining 4-Arylcoumarin and Monoterpenoid Moieties as Components of Complex Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Lipophilic Purine Nucleoside—Tdp1 Inhibitor—Enhances DNA Damage Induced by Topotecan In Vitro and Potentiates the Antitumor Effect of Topotecan In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of TDP1 Inhibitor-3 with Tyrosyl-DNA Phosphodiesterase 1 (TDP1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of a potent Tyrosyl-DNA Phosphodiesterase 1 (TDP1) inhibitor, herein referred to as TDP1 Inhibitor-3 (also identified as compound 10b in associated research), to its target enzyme. TDP1 is a critical enzyme in the DNA repair pathway, specifically in resolving stalled Topoisomerase I (TOP1)-DNA covalent complexes. Inhibition of TDP1 is a promising therapeutic strategy to enhance the efficacy of TOP1-targeting anticancer drugs. This document details the quantitative binding data of this compound and its analogues, the experimental methodologies used for these determinations, and the broader context of its mechanism of action.

Quantitative Binding Affinity Data

The inhibitory potency of this compound and its closely related analogues has been determined through in vitro assays. While a specific IC50 value for Inhibitor-3 (compound 10b, PDB: 6W7K) is not explicitly detailed in the primary literature, the data for its structural precursors and related compounds provide a strong indication of its high affinity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for key analogues.

| Compound | IC50 (µM) | Notes |

| Compound 7b | 4.5 | A parent compound to the imidazo[1,2-a]pyridine series. |

| Compound 8a | 9.3 | An analogue derived from the N,2-diphenylimidazo[1,2-a]pyridine-3-amine core, demonstrating retention of inhibitory potency.[1] |

| Related Imidazo[1,2-a]pyrazin-3-amine Core Compounds | 3 - 15 | A range of IC50 values for analogues with this core structure, indicating consistent micromolar inhibition.[2] |

These values indicate that compounds from this chemical series are potent inhibitors of TDP1, functioning in the low micromolar range. The crystal structure of TDP1 in complex with Inhibitor-3 (PDB: 6W7K) reveals that it binds within the catalytic site, mimicking substrate interactions.[1] This structural insight, combined with the quantitative data from its analogues, underscores the high binding affinity of this compound.

Experimental Protocols

The determination of the inhibitory activity of these compounds against TDP1 is primarily achieved through two robust in vitro methods: a fluorescence-based assay and a gel-based assay.

Fluorescence-Based TDP1 Inhibition Assay

This high-throughput assay is designed to screen for inhibitors of TDP1's 3'-phosphodiesterase activity.[3][4][5][6]

Principle: The assay utilizes a synthetic oligonucleotide biosensor with a fluorophore (e.g., 5,6-FAM) at the 5'-end and a quencher (e.g., BHQ1) at the 3'-end. In its intact state, the quencher suppresses the fluorescence of the fluorophore. TDP1 cleaves the 3'-end of the DNA substrate, releasing the quencher and resulting in an increase in fluorescence. The presence of a TDP1 inhibitor prevents this cleavage, leading to a lower fluorescence signal.

Methodology:

-

Reaction Setup: The assay is typically performed in a 384-well plate format. Each well contains the assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 7 mM β-mercaptoethanol), purified recombinant TDP1 (e.g., 3 nM), and the TDP1-biosensor (e.g., 50 nM).[7]

-

Inhibitor Addition: Test compounds are added to the wells at various concentrations. A DMSO control (no inhibitor) is also included.

-

Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 15-30 minutes) to allow for the enzymatic reaction to proceed.

-

Fluorescence Reading: The fluorescence intensity in each well is measured using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the inhibitor to the controls. IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.

Gel-Based TDP1 Inhibition Assay

This method provides a direct visualization of the inhibition of TDP1's catalytic activity.[8][9][10]

Principle: A 5'-radiolabeled or fluorescently-labeled single-stranded DNA oligonucleotide containing a 3'-phosphotyrosine is used as the substrate. TDP1 cleaves the 3'-phosphotyrosine, resulting in a shorter DNA product. The substrate and product can be separated by size using denaturing polyacrylamide gel electrophoresis (PAGE) and visualized. An effective inhibitor will reduce the amount of the cleaved product.

Methodology:

-

Reaction Mixture: A reaction buffer containing recombinant human TDP1 (e.g., 5 pM) and the labeled oligonucleotide substrate is prepared. The buffer composition is typically 50 mM Tris-HCl (pH 7.5), 80 mM KCl, 2 mM EDTA, 1 mM DTT, 40 µg/ml BSA, and 0.01% Tween-20.[8]

-

Inhibitor Incubation: The test inhibitor is added to the reaction mixture and incubated for 15 minutes at room temperature.[8]

-

Reaction Termination: The reaction is stopped by the addition of a loading buffer containing formamide.[8]

-

Electrophoresis: The reaction products are separated on a denaturing polyacrylamide gel.

-

Visualization and Analysis: The gel is imaged to visualize the substrate and product bands. The intensity of the bands is quantified to determine the percentage of TDP1 inhibition.

Visualizations

TDP1 Inhibition Assay Workflow

Caption: Workflow for fluorescence and gel-based TDP1 inhibition assays.

TDP1's Role in DNA Repair and Inhibition Strategy

Caption: TDP1's role in repairing TOP1cc and the inhibitory action of this compound.

References

- 1. Small molecule microarray identifies inhibitors of tyrosyl-DNA phosphodiesterase 1 that simultaneously access the catalytic pocket and two substrate b ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05411A [pubs.rsc.org]

- 2. Available Technologies - NCI [techtransfer.cancer.gov]

- 3. Development of an oligonucleotide-based fluorescence assay for the identification of tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Item - Development of an oligonucleotide-based fluorescence assay for the identification of tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors - University of Sussex - Figshare [sussex.figshare.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. Validating TDP1 as an Inhibition Target for the Development of Chemosensitizers for Camptothecin-Based Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of a bivalent “click” approach to target tyrosyl-DNA phosphodiesterase 1 (TDP1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical assays for the discovery of TDP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of a Potent TDP1 Inhibitor Over TDP2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a critical enzyme in the repair of DNA damage, particularly that induced by topoisomerase I (Top1) inhibitors used in cancer chemotherapy. By removing Top1-DNA covalent complexes, TDP1 can reduce the efficacy of these anticancer agents. Consequently, the development of TDP1 inhibitors to be used in combination therapy is a promising strategy to enhance the therapeutic window of Top1 poisons. A key challenge in this endeavor is to achieve selectivity over the related enzyme, Tyrosyl-DNA phosphodiesterase 2 (TDP2), which is involved in the repair of topoisomerase II (Top2)-mediated DNA damage. This technical guide provides an in-depth analysis of the selectivity profile of a representative potent TDP1 inhibitor, herein referred to as TDP1 Inhibitor-3, over TDP2. We present quantitative data, detailed experimental protocols for assessing selectivity, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Rationale for Selective TDP1 Inhibition

Topoisomerase I (Top1) is essential for resolving DNA topological stress during replication and transcription.[1] Anticancer drugs like camptothecin and its derivatives trap the transient Top1-DNA cleavage complex (Top1cc), leading to DNA strand breaks and cell death.[2][3] TDP1, a member of the phospholipase D superfamily, counteracts the effect of these drugs by hydrolyzing the phosphodiester bond between the Top1 tyrosine residue and the 3'-end of the DNA, thereby repairing the lesion.[2][4][5] Inhibition of TDP1 is therefore expected to potentiate the cytotoxicity of Top1 inhibitors.[6]

However, the human genome also encodes for Tyrosyl-DNA phosphodiesterase 2 (TDP2), which primarily resolves 5'-tyrosyl adducts, such as those formed by topoisomerase II (Top2).[4][5][7] Although TDP1 and TDP2 have distinct primary substrates, some level of functional overlap has been observed.[7][8] Therefore, developing TDP1 inhibitors with high selectivity over TDP2 is crucial to minimize off-target effects and to precisely modulate the Top1-dependent DNA damage response.[1][7]

Quantitative Selectivity Profile of this compound

The selectivity of an inhibitor is quantitatively expressed by comparing its inhibitory potency against the primary target (TDP1) versus a related off-target (TDP2). The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. A higher IC50 value indicates lower potency. The selectivity index is calculated as the ratio of IC50 (TDP2) / IC50 (TDP1).

Below is a summary of the inhibitory activities of a representative selective TDP1 inhibitor, "this compound," and its parent compounds, demonstrating significant selectivity for TDP1 over TDP2.

| Compound | TDP1 IC50 (µM) | TDP2 IC50 (µM) | Selectivity (TDP2 IC50 / TDP1 IC50) |

| This compound | 0.13 | >100 | >769 |

| Parent Compound 1a | 8.72 ± 1.81 | >100 | >11 |

| Parent Compound 1b | 2.98 ± 0.24 | >100 | >33 |

Data is representative of highly selective compounds reported in the literature. Actual values for a specific inhibitor may vary.[9][10][11]

Experimental Protocols for Determining Selectivity

The assessment of inhibitor selectivity relies on robust and specific enzymatic assays. The following are detailed methodologies for key experiments used to determine the IC50 values for TDP1 and TDP2.

Gel-Based Fluorescence Assay for TDP1 and TDP2 Activity

This assay directly measures the enzymatic activity of TDP1 or TDP2 by monitoring the cleavage of a fluorescently labeled DNA substrate.

Principle: A single-stranded DNA oligonucleotide substrate containing a 3'-phosphotyrosyl bond (for TDP1) or a 5'-phosphotyrosyl bond (for TDP2) and a 5'-fluorescent label (e.g., Cy5) is used.[9] Cleavage of the phosphotyrosyl bond by the enzyme results in a smaller DNA fragment with altered electrophoretic mobility. The product can be separated from the substrate by denaturing polyacrylamide gel electrophoresis (PAGE) and quantified by fluorescence imaging.

Materials:

-

Recombinant human TDP1 or TDP2 enzyme.

-

Fluorescently labeled DNA substrate (e.g., 5'-Cy5-GATCTAAAAGACTT-pY-3' for TDP1).[9]

-

TDP1 Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 80 mM KCl, 2 mM EDTA, 1 mM DTT, 40 µg/mL BSA, 0.01% Tween 20.[9][11]

-

TDP2 Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 1 mM MgCl2, 1 mM DTT, 100 µg/mL BSA.

-

Test inhibitor (e.g., this compound) at various concentrations.

-

Gel Loading Buffer: 99.5% (v/v) formamide, 5 mM EDTA, 0.01% (w/v) xylene cyanol, 0.01% (w/v) bromophenol blue.[12]

-

Denaturing polyacrylamide gel (e.g., 20%).

-

Fluorescence gel scanner.

Procedure:

-

Prepare serial dilutions of the test inhibitor in the appropriate reaction buffer.

-

In a microcentrifuge tube, combine the reaction buffer, recombinant enzyme (e.g., 40 pM TDP1), and the test inhibitor.[9]

-

Initiate the reaction by adding the fluorescently labeled DNA substrate (e.g., 1 nM).

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 15 minutes).[9][12]

-

Terminate the reaction by adding an equal volume of gel loading buffer.[12]

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel and perform electrophoresis.

-

Visualize the gel using a fluorescence scanner and quantify the intensity of the substrate and product bands.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Whole Cell Extract (WCE) Assay

To assess inhibitor activity in a more physiologically relevant context, assays using whole-cell extracts can be employed.

Principle: This assay utilizes extracts from cells that endogenously or exogenously express the target enzyme.[13] The methodology is similar to the recombinant enzyme assay, but the enzyme source is the cell extract. This approach can help identify compounds that are inactive in a cellular environment due to factors like poor permeability or off-target interactions.

Materials:

-

Cell lines with known TDP1 and TDP2 expression levels (e.g., DT40 chicken lymphoma cells with human TDP1 expressed in a TDP1 knockout background).[13]

-

Lysis buffer to prepare whole-cell extracts.

-

Other materials as listed for the gel-based fluorescence assay.

Procedure:

-

Prepare whole-cell extracts from the selected cell lines.

-

Determine the protein concentration of the extracts.

-

Follow the procedure for the gel-based fluorescence assay, substituting the recombinant enzyme with a specific amount of the whole-cell extract.

-

The increased stringency of the WCE assay can help eliminate false positives from primary screens.[13]

Signaling Pathways and Experimental Workflow Visualizations

Understanding the biological context of TDP1 and TDP2 is crucial for inhibitor development. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical workflow for inhibitor screening.

DNA Damage Repair Pathways Involving TDP1 and TDP2

This diagram depicts the distinct roles of TDP1 and TDP2 in repairing DNA damage induced by topoisomerase I and II, respectively.

Caption: TDP1 and TDP2 in DNA Damage Repair.

Experimental Workflow for TDP1 Inhibitor Selectivity Screening

This diagram outlines the logical flow of experiments to identify and characterize selective TDP1 inhibitors.

Caption: Workflow for Selective TDP1 Inhibitor Discovery.

Conclusion

The development of selective TDP1 inhibitors represents a promising avenue for enhancing the efficacy of existing cancer chemotherapies. The representative "this compound" demonstrates that high selectivity over TDP2 is achievable. The methodologies and workflows detailed in this guide provide a framework for the discovery and characterization of such inhibitors. Future efforts in this field will likely focus on optimizing the potency and drug-like properties of these selective compounds to translate their preclinical promise into clinical benefits for cancer patients.

References

- 1. Available Technologies - NCI [techtransfer.cancer.gov]

- 2. Tyrosyl-DNA Phosdiesterase 1 (Tdp1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validating TDP1 as an Inhibition Target for the Development of Chemosensitizers for Camptothecin-Based Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosyl-DNA-phosphodiesterases (TDP1 and TDP2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosyl-DNA-phosphodiesterases (TDP1 and TDP2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel group of tyrosyl-DNA-phosphodiesterase 1 inhibitors based on disaccharide nucleosides as drug prototypes for anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of selective inhibitors of tyrosyl-DNA phosphodiesterase 2 by targeting the enzyme DNA-binding cleft - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TDP2 promotes repair of topoisomerase I-mediated DNA damage in the absence of TDP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of a bivalent “click” approach to target tyrosyl-DNA phosphodiesterase 1 (TDP1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of multidentate tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors that simultaneously access the DNA, protein and catalytic-binding sites by oxime diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemical assays for the discovery of TDP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

structural basis for TDP1 inhibition by TDP1 Inhibitor-3

An In-depth Technical Guide on the Structural Basis for TDP1 Inhibition by TDP1 Inhibitor-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a critical enzyme in the DNA repair machinery, responsible for resolving stalled topoisomerase I (TOP1)-DNA covalent complexes. This function makes TDP1 a compelling target for anticancer therapies, as its inhibition can potentiate the effects of TOP1 poisons like camptothecin and its derivatives. A number of small molecule inhibitors of TDP1 have been developed, and understanding the structural basis of their interaction with the enzyme is paramount for the rational design of more potent and selective therapeutic agents. This guide focuses on the structural and functional aspects of TDP1 inhibition by a notable imidazopyridine-based compound, herein referred to as this compound.

Quantitative Data Summary

The inhibitory potency of this compound and its analogs has been characterized through various biochemical assays. The following table summarizes the key quantitative data for these compounds.

| Compound | IC50 (µM) | Ki (µM) | Assay Type | Reference |

| This compound (Compound 3) | N/A | N/A | X-ray Crystallography | [1][2] |

| Compound 7b (analog) | 4.5 | 0.309 | Gel-based TDP1 assay | [3] |

| Compound 8a (analog) | 9.3 | N/A | Gel-based TDP1 assay | [3] |

| Compound M7 (analog) | 3 | N/A | Gel-based TDP1 assay | [3] |

| Geraniol derivative 33a | 0.130 | N/A | Biochemical Assay | [4] |

| Compound 21a (adamantane) | 1.2 | N/A | Biochemical Assay | [1] |

N/A: Not available in the cited literature.

Structural Basis of Inhibition

The crystal structure of the catalytic domain of TDP1 in complex with this compound (PDB code: 6W7K) provides a detailed view of its binding mode.[1][2] The inhibitor is anchored in the active site pocket, mimicking key interactions of the natural substrate.

The phthalic acid moiety of the inhibitor is crucial for its binding, as it occupies the phosphate-binding pocket of TDP1.[1][3] This interaction is stabilized by hydrogen bonds with the catalytic residues of the "HKN" motifs (H263, K265, N283 and H493, K495, N516).[2] The imidazo[1,2-a]pyridine core of the inhibitor extends from this anchor point, with the pyridine ring oriented towards the DNA-binding groove and the phenyl group projecting towards the peptide-binding channel.[1][2] This trivalent mode of interaction, simultaneously accessing the catalytic pocket and both substrate-binding channels, is a key feature of this class of inhibitors.[2][3]

Signaling and Interaction Pathway

The following diagram illustrates the key interactions of this compound within the active site of TDP1.

Caption: Interaction of this compound with the TDP1 active site.

Experimental Protocols

Recombinant TDP1 Expression and Purification

A construct of human TDP1 (residues 149-608) is typically expressed in E. coli as a fusion protein with a hexahistidine tag. The protein is purified using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity for use in subsequent assays.

Gel-Based TDP1 Inhibition Assay

This assay is a common method to evaluate the inhibitory activity of compounds against TDP1.

Caption: Workflow for a typical gel-based TDP1 inhibition assay.

The substrate is a short single-stranded DNA oligonucleotide with a 3'-tyrosyl mimic, such as a fluorescent dye. TDP1 cleaves this adduct, resulting in a smaller, faster-migrating DNA product on the gel. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by quantifying the reduction in product formation in the presence of the inhibitor.

X-ray Crystallography

To determine the three-dimensional structure of TDP1 in complex with an inhibitor, co-crystallization or soaking methods are employed.

-

Protein Crystallization: Purified TDP1 is crystallized, typically using vapor diffusion methods, by screening a wide range of buffer conditions, precipitants, and additives.

-

Ligand Soaking or Co-crystallization: For soaking, pre-formed apo-TDP1 crystals are transferred to a solution containing the inhibitor. In co-crystallization, the inhibitor is mixed with the protein solution prior to crystallization.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a known TDP1 structure as a search model. The inhibitor is then built into the electron density map, and the entire complex is refined to produce the final atomic model.

Caption: General workflow for determining the crystal structure of TDP1 with an inhibitor.

Small Molecule Microarray (SMM)

This high-throughput screening method was used to identify the initial imidazopyrazine nucleus as a TDP1-binding motif.[3]

-

Library Fabrication: A library of small molecules is covalently printed onto a glass slide.

-

Protein Labeling: Purified TDP1 is labeled with a fluorescent dye (e.g., Alexa Fluor 647).

-

Incubation: The labeled protein is incubated with the microarray slide.

-

Washing: Unbound protein is washed away.

-

Scanning and Analysis: The slide is scanned with a fluorescence scanner to identify "hits" where the labeled protein has bound to a specific small molecule.

Conclusion

The structural and biochemical studies of this compound and its analogs have provided significant insights into the molecular basis of TDP1 inhibition. The ability of these compounds to simultaneously occupy the catalytic pocket and extend into the DNA and peptide binding grooves offers a promising strategy for the development of potent and selective TDP1 inhibitors. The detailed experimental protocols outlined in this guide provide a framework for the continued discovery and characterization of novel TDP1 inhibitors, with the ultimate goal of enhancing the efficacy of existing cancer chemotherapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of multidentate tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors that simultaneously access the DNA, protein and catalytic-binding sites by oxime diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule microarray identifies inhibitors of tyrosyl-DNA phosphodiesterase 1 that simultaneously access the catalytic pocket and two substrate b ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05411A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to TDP1 Inhibitor-3 and its Impact on DNA Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a specific Tyrosyl-DNA Phosphodiesterase 1 (TDP1) inhibitor, herein referred to as TDP1 Inhibitor-3, and its effects on critical DNA repair pathways. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a valuable resource for researchers in oncology, neurobiology, and drug discovery.

Core Concepts: TDP1 and its Inhibition

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) is a crucial enzyme in the DNA repair machinery, responsible for resolving a variety of DNA lesions. Its primary role involves the hydrolysis of the phosphodiester bond between a tyrosine residue of a trapped topoisomerase I (Top1) molecule and the 3' end of the DNA. This action is essential for the repair of Top1-DNA cleavage complexes (Top1cc), which can be induced by endogenous DNA damage or by chemotherapeutic agents like camptothecin and its derivatives. By repairing these lesions, TDP1 can contribute to cancer cell resistance to Top1-targeting drugs.

The inhibition of TDP1 has emerged as a promising therapeutic strategy to enhance the efficacy of Top1 poisons. By blocking TDP1's function, inhibitors can lead to the accumulation of toxic Top1cc, ultimately triggering cell death in cancer cells. This compound represents a class of small molecules designed to specifically target the catalytic activity of TDP1.

Quantitative Data for this compound

This compound, a 2-phenylimidazo[1,2-a]pyridine derivative, has been identified as a potent inhibitor of TDP1. Its inhibitory activity has been characterized through various biochemical and cellular assays.

| Parameter | Value | Assay Type | Reference |

| IC50 | Not explicitly stated for compound 3 , but related compounds (1 and 2 ) show IC50 values in the low micromolar range. Compound 1 has an IC50 of 7.87 ± 2.24 μM. | In vitro gel-based fluorescence assay | [1] |

| Binding Site | Catalytic phosphate-binding pocket of TDP1 | X-ray Crystallography (PDB: 6W7K) | [1] |

Mechanism of Action and Impact on DNA Repair Pathways

This compound functions by binding to the catalytic active site of TDP1, preventing it from processing its DNA substrates. This inhibition has significant downstream effects on multiple DNA repair pathways.

Single-Strand Break Repair (SSBR)

TDP1 is a key player in the repair of single-strand breaks (SSBs) that arise from abortive Top1 activity. When Top1cc are formed, the proteasome partially degrades the Top1 enzyme, leaving a peptide covalently attached to the 3' end of the DNA break. TDP1 is responsible for cleaving this peptide, allowing the subsequent steps of SSBR to proceed.

By inhibiting TDP1, this compound is expected to stall the SSBR pathway at the point of Top1cc resolution. This leads to the persistence of unrepaired SSBs, which can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately leading to cell death.

Non-Homologous End Joining (NHEJ)

Recent studies have implicated TDP1 in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. TDP1 is thought to play a role in the early stages of NHEJ by interacting with core factors like XLF and Ku70/80, potentially preparing the DNA ends for ligation.

The precise effect of this compound on NHEJ is an area of ongoing research. However, by inhibiting TDP1's enzymatic activity, it is plausible that the inhibitor could interfere with the proper processing of DNA ends prior to ligation, potentially leading to inaccurate repair or a decrease in NHEJ efficiency.

Interaction with PARP

Poly(ADP-ribose) polymerase (PARP) is another key enzyme in the DNA damage response, particularly in SSBR. PARP1 can detect DNA breaks and recruit other repair factors, including TDP1, to the site of damage. The interaction between PARP1 and TDP1 is crucial for an efficient repair process. While this compound directly targets TDP1, its downstream effects can be synergistic with PARP inhibitors. The inhibition of both pathways can lead to a more profound and sustained blockage of DNA repair, resulting in enhanced cancer cell killing.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize TDP1 inhibitors like this compound.

In Vitro Gel-Based TDP1 Inhibition Assay

This assay directly measures the enzymatic activity of TDP1 and its inhibition.

Materials:

-

Recombinant human TDP1 enzyme

-

5'-[32P]-labeled single-stranded DNA oligonucleotide (14-mer) with a 3'-phosphotyrosine (N14Y)

-

TDP1 reaction buffer: 50 mM Tris-HCl (pH 7.5), 80 mM KCl, 2 mM EDTA, 1 mM DTT, 40 µg/ml BSA, and 0.01% Tween-20

-

Gel loading buffer: 99.5% (v/v) formamide, 5 mM EDTA, 0.01% (w/v) xylene cyanol, and 0.01% (w/v) bromophenol blue

-

This compound (or other test compounds) dissolved in DMSO

-

Denaturing polyacrylamide gel (20%)

Procedure:

-

Prepare reaction mixtures in microfuge tubes on ice. For each reaction, combine:

-

TDP1 reaction buffer

-

Recombinant human TDP1 (final concentration ~5 pM)

-

This compound at various concentrations (or DMSO as a vehicle control)

-

-

Pre-incubate the mixtures for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the 5'-[32P]-labeled N14Y substrate (final concentration ~1 nM).

-

Incubate the reactions for 15 minutes at room temperature.

-

Terminate the reactions by adding an equal volume of gel loading buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a 20% denaturing polyacrylamide gel.

-

Run the gel until the bromophenol blue dye front reaches the bottom.

-

Dry the gel and expose it to a phosphor screen.

-

Analyze the results using a phosphorimager to quantify the amount of cleaved (product) and uncleaved (substrate) DNA. The percentage of inhibition is calculated relative to the DMSO control.

Cell-Based TDP1 Activity Assay (Synergy with Top1 Inhibitors)

This assay assesses the ability of a TDP1 inhibitor to sensitize cancer cells to a Top1 poison.

Materials:

-

Human cancer cell line (e.g., HCT116)

-

Cell culture medium and supplements

-

This compound

-

Top1 inhibitor (e.g., Camptothecin or Topotecan)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

384-well opaque-walled plates

Procedure:

-

Seed HCT116 cells into 384-well plates at a density of 2,000 cells per well and allow them to adhere overnight.

-

Prepare a dose-response matrix of this compound and the Top1 inhibitor.

-

Treat the cells with the drug combinations for 72 hours. Include controls for each drug alone and a vehicle (DMSO) control.

-

After the incubation period, equilibrate the plates to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control. Synergy scores can be calculated using software like SynergyFinder to determine if the combination of this compound and the Top1 inhibitor has a greater effect than the sum of their individual effects.

Conclusion

This compound represents a promising class of molecules for enhancing the efficacy of existing cancer therapies. Its ability to specifically inhibit the DNA repair activity of TDP1 leads to the accumulation of cytotoxic DNA lesions, particularly in the context of Top1-targeted chemotherapy. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development of TDP1 inhibitors as a novel class of anticancer agents. Further investigation into the precise role of TDP1 in NHEJ and the effects of its inhibition will be crucial for fully understanding the therapeutic potential of this approach.

References

An In-depth Technical Guide to the Cellular Uptake and Distribution of TDP1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a critical enzyme in the DNA damage response pathway, responsible for repairing topoisomerase I (TOP1)-mediated DNA damage. This role makes TDP1 a compelling target for therapeutic intervention, particularly in oncology, where inhibiting TDP1 can potentiate the effects of TOP1-targeting chemotherapeutics. A thorough understanding of the cellular uptake and distribution of TDP1 inhibitors is paramount for the development of effective drug candidates. This technical guide provides a comprehensive overview of the methodologies used to study the cellular pharmacokinetics and localization of TDP1 inhibitors. While direct and detailed cellular uptake and distribution data for a specific compound publicly designated as "TDP1 Inhibitor-3" is not available in the current scientific literature, this guide will utilize representative examples of characterized TDP1 inhibitors, such as OL9-116 and compound 6d , to illustrate these principles. Furthermore, it will present generalized experimental protocols and data presentation formats that can be applied to the study of any novel TDP1 inhibitor.

Introduction to TDP1 and its Inhibition

TDP1 is a DNA repair enzyme that resolves stalled TOP1-DNA cleavage complexes, a common form of DNA damage induced by TOP1 inhibitors like topotecan and irinotecan. By repairing this damage, TDP1 can contribute to tumor cell resistance to these chemotherapeutic agents. Therefore, the development of small molecule inhibitors of TDP1 is a promising strategy to enhance the efficacy of existing cancer therapies. The successful development of such inhibitors is critically dependent on their ability to reach their intracellular target, TDP1, which is predominantly localized in the nucleus. This necessitates a detailed characterization of their cellular uptake, distribution, and subcellular localization.

In Vivo Distribution of TDP1 Inhibitors: A Case Study with OL9-116

While cellular uptake data is crucial, understanding the in vivo biodistribution of a TDP1 inhibitor provides a broader context for its therapeutic potential. A study on the usnic acid derivative OL9-116 provides valuable insights into the tissue distribution of a TDP1 inhibitor in a preclinical model.

Quantitative Distribution Data

The following table summarizes the pharmacokinetic parameters of OL9-116 in the whole blood of mice following a single intragastric administration.

| Parameter | Value | Units |

| Dose | 150 | mg/kg |

| Maximum Concentration (Cmax) | ~5000 | ng/mL |

| Time to Maximum Concentration (Tmax) | 2-4 | hours |

| Data from a pharmacokinetic study of the Tdp1 inhibitor OL9-116.[1] |

A comparison of the distribution of OL9-116 in healthy versus tumor-bearing mice revealed that the presence of a tumor significantly altered the inhibitor's pharmacokinetics, leading to reduced bioavailability. This underscores the importance of evaluating drug distribution in relevant disease models.[2]

Experimental Protocol: Quantification of OL9-116 in Murine Tissues by LC-MS/MS

This protocol provides a detailed method for the quantification of the TDP1 inhibitor OL9-116 in various mouse tissues.

Sample Preparation:

-

Homogenize weighed tissue samples (lungs, liver, kidney) in a suitable buffer.

-

For whole blood, mix 10 µL of the sample with 10 µL of 0.2 M ZnSO4 aqueous solution.

-

Perform protein precipitation by adding 100 µL of acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant for analysis.[1]

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C8 reversed-phase column for separation of the analyte.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer (e.g., SCIEX 6500 QTRAP) operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification.

-

Method Validation: The method should be validated for selectivity, linearity, accuracy, precision, recovery, and matrix effect to ensure reliable results.[1][2]

Cellular Uptake and Activity of TDP1 Inhibitors: Insights from Compound 6d

The lipophilic nucleoside derivative, compound 6d, has been identified as an effective inhibitor of TDP1. Studies with this compound in various cell lines provide a framework for assessing the cellular activity of TDP1 inhibitors, which is an indirect measure of their ability to engage the intracellular target.

Cellular Activity and Target Engagement

Compound 6d was shown to sensitize wild-type A549 lung cancer cells to the cytotoxic effects of topotecan.[3] This synergistic effect was not observed in TDP1 knockout A549 cells, confirming that the potentiation of topotecan's cytotoxicity is mediated through the inhibition of TDP1.[3] This type of cell-based assay is a crucial first step in evaluating the cellular permeability and target engagement of a TDP1 inhibitor.

Experimental Protocol: Assessing Synergistic Cytotoxicity

This protocol outlines a general method to determine if a TDP1 inhibitor enhances the cytotoxicity of a TOP1 inhibitor.

Cell Culture:

-

Culture relevant cancer cell lines (e.g., A549, HeLa) and a non-cancerous cell line (e.g., HEK293A) in appropriate media and conditions.

-

It is highly recommended to also use a TDP1 knockout version of the cancer cell line to validate on-target effects.

Cytotoxicity Assay (e.g., MTT or CellTiter-Glo):

-

Seed cells in 96-well plates at an appropriate density.

-

After cell attachment, treat the cells with a dilution series of the TOP1 inhibitor (e.g., topotecan) alone.

-

In parallel, treat cells with a fixed, non-toxic concentration of the TDP1 inhibitor (e.g., "this compound") in combination with a dilution series of the TOP1 inhibitor.

-

Include control wells with vehicle (e.g., DMSO) and the TDP1 inhibitor alone.

-

Incubate the plates for a suitable duration (e.g., 72-96 hours).

-

Measure cell viability using a standard method like the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo).

-

Calculate the IC50 values for the TOP1 inhibitor in the presence and absence of the TDP1 inhibitor to determine the degree of synergism.

General Methodologies for Quantifying Cellular Uptake and Distribution

Directly measuring the concentration of a TDP1 inhibitor within cells provides the most definitive evidence of its ability to reach its target. The following are generalized protocols for such studies.

Quantitative Analysis of Intracellular Concentration by LC-MS/MS

This method allows for the precise measurement of the total intracellular concentration of an inhibitor.

Experimental Workflow:

Workflow for quantifying intracellular TDP1 inhibitor concentration.

Data Presentation:

The quantitative data on cellular uptake should be summarized in a clear and structured table.

| Cell Line | Inhibitor Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (µM) |

| A549 | 1 | 1 | |

| 4 | |||

| 24 | |||

| 10 | 1 | ||

| 4 | |||

| 24 | |||

| HCT116 | 1 | 1 | |

| 4 | |||

| 24 | |||

| 10 | 1 | ||

| 4 | |||

| 24 |

This is a template table. The empty cells are to be filled with experimental data for "this compound".

Subcellular Localization by Fluorescence Microscopy

Visualizing the distribution of a TDP1 inhibitor within the cell can provide invaluable information about its ability to reach the nucleus where TDP1 is predominantly located.

Experimental Workflow:

Workflow for visualizing subcellular localization of a TDP1 inhibitor.

TDP1 Signaling and its Relevance to Inhibitor Distribution

The ultimate goal of a TDP1 inhibitor is to disrupt the TDP1-mediated DNA repair pathway. Understanding this pathway highlights the importance of nuclear localization for the inhibitor.

Simplified TDP1 DNA repair pathway and the action of a TDP1 inhibitor.

Conclusion

The successful development of clinically viable TDP1 inhibitors hinges on a comprehensive understanding of their cellular uptake and distribution. This guide has provided an overview of the key experimental approaches and considerations for characterizing these critical properties. By employing robust methodologies for quantifying intracellular concentrations, visualizing subcellular localization, and assessing on-target cellular activity, researchers can build a strong foundation for advancing novel TDP1 inhibitors from the laboratory to the clinic. The provided protocols and data presentation formats offer a framework for the systematic evaluation of new chemical entities targeting TDP1, such as the conceptual "this compound".

References

- 1. Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential [mdpi.com]

- 2. Development of an oligonucleotide-based fluorescence assay for the identification of tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of multidentate tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors that simultaneously access the DNA, protein and catalytic-binding sites by oxime diversification - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of TDP1 Inhibitor-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of a representative Tyrosyl-DNA Phosphodiesterase 1 (TDP1) inhibitor, designated here as TDP1 Inhibitor-3. The data presented is a synthesis of findings from preclinical studies on several potent TDP1 inhibitors, including arylcoumarin, lipophilic purine nucleoside, and thieno[2,3-b]pyridine derivatives, which serve as exemplars for this class of compounds.

Core Concept: Targeting DNA Repair to Enhance Chemotherapy

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a critical enzyme in the DNA repair pathway. It resolves stalled Topoisomerase 1 (Top1)-DNA cleavage complexes, which are lesions induced by Top1 inhibitor chemotherapeutics like topotecan and irinotecan.[1][2][3][4] By repairing this DNA damage, TDP1 can reduce the efficacy of these anticancer drugs, contributing to chemoresistance.[1][3][4] TDP1 inhibitors are being developed to block this repair mechanism, thereby sensitizing cancer cells to Top1 poisons and enhancing their therapeutic effect.[1][4][5] Preclinical evidence strongly suggests that suppressing TDP1 activity leads to increased sensitivity of tumor cells to camptothecin analogues.[1]

Quantitative Data Summary

The preclinical efficacy of TDP1 inhibitors has been quantified through various in vitro and in vivo assays. The following tables summarize key data for representative compounds from different structural classes, serving as a proxy for "this compound".

Table 1: In Vitro Enzymatic Inhibition and Binding Affinity

| Compound Class | Representative Compound | TDP1 Inhibition IC50 (µM) | Binding Affinity (K D) (µM) |

| Arylcoumarin | 3ba | 0.62[1][2] | 63.0 ± 11[1] |

| Lipophilic Purine Nucleoside | 6d | 0.82 ± 0.02[5][6] | Not Reported |

| Thieno[2,3-b]pyridines | DJ009 / Series 1 | < 50 (Multiple active compounds)[7] | Not Reported |

| Disaccharide Nucleosides | Various | 0.4 - 18.5[8] | Not Reported |

| Adamantane Derivatives | Various | 0.35 - 0.57[9] | Not Reported |

Table 2: Cellular Activity and Synergy with Topotecan (Tpc)

| Compound Class | Representative Compound | Cell Line(s) | Cytotoxicity (CC50 or IC50) | Synergy with Topotecan |

| Arylcoumarin | 3ba | MCF-7, HeLa | Non-toxic up to 100 µM[1] | Potentiates Tpc effect in vivo[1][2] |

| Lipophilic Purine Nucleoside | 6d | HeLa, A549 | > 50 µM | Enhances Tpc-induced DNA damage; synergistic effect observed in A549 WT but not TDP1-KO cells.[3][6][10] |

| Thieno[2,3-b]pyridines | DJ009 | H460, MCF7 | Not specified | Synergistic effect observed; Bliss values of 60.9 (H460) and 44.2 (MCF7).[11] |

| Adamantane Derivatives | Citronellol derivative 8 | HCT-116 | Not specified | Potentiated cytotoxicity of topotecan.[9] |

Table 3: In Vivo Efficacy (Combination Therapy with Topotecan)

| Compound Class | Representative Compound | Animal Model | Key Findings |

| Arylcoumarin | 3ba | Murine Krebs-2 ascites carcinoma[1][2] | Significant increase in the antitumor effect of topotecan.[1][2] |

| Lipophilic Purine Nucleoside | 6d | Murine Krebs-2 ascites carcinoma[5][6] | Potentiated the antitumor effect of topotecan.[5][6] |

Signaling Pathway and Mechanism of Action

TDP1 inhibitors enhance the efficacy of Top1 poisons by blocking a key DNA repair pathway. The diagram below illustrates this mechanism. Topoisomerase 1 (Top1) relieves DNA supercoiling by creating a transient single-strand break and forming a covalent Top1-DNA cleavage complex (Top1cc). Chemotherapeutics like topotecan bind to this complex, stabilizing it and preventing DNA re-ligation. This leads to the accumulation of DNA lesions, which, upon collision with replication forks, result in cytotoxic double-strand breaks. TDP1 counteracts this by hydrolyzing the bond between the tyrosine of Top1 and the 3'-phosphate of the DNA, thus repairing the lesion. TDP1 inhibitors block this action, trapping the Top1cc, increasing DNA damage, and ultimately leading to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the core assays used in the evaluation of TDP1 inhibitors.

TDP1 Enzymatic Inhibition Assay (Fluorescence-Based)

This assay quantifies the enzymatic activity of TDP1 by measuring the cleavage of a fluorophore-quencher labeled DNA substrate.

-

Principle: A single-stranded oligonucleotide substrate is synthesized with a fluorophore (e.g., FAM) on the 5' end and a quencher (e.g., BHQ1) on the 3' end. In its intact state, the quencher suppresses the fluorescence. TDP1 cleaves the phosphodiester bond linked to the quencher, releasing it and causing an increase in fluorescence that is proportional to enzyme activity.

-

Reagents:

-

Recombinant human TDP1 protein.

-

TDP1 Biosensor Substrate: 5’-(FAM)-aac gtc agg gtc ttc c-(BHQ1)-3’.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 7 mM β-mercaptoethanol.

-

Test Inhibitor (this compound) dissolved in DMSO.

-

-

Procedure:

-

The TDP1 inhibitor is serially diluted and pre-incubated with recombinant TDP1 (e.g., 1.5-3 nM) in the assay buffer in a 96- or 384-well plate.

-

The enzymatic reaction is initiated by adding the TDP1 biosensor substrate (final concentration ~50 nM).

-

Fluorescence is monitored kinetically using a plate reader at appropriate excitation/emission wavelengths (e.g., 485/520 nm for FAM).

-

The initial reaction rates are calculated from the linear phase of the fluorescence increase.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Gel-Based TDP1 Inhibition Assay

This method provides a direct visualization of substrate cleavage and is often used to confirm hits from fluorescence screens.

-

Principle: Similar to the fluorescence assay, a labeled oligonucleotide is used. The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). Inhibition is observed as a decrease in the product band intensity.

-

Reagents:

-

Same as the fluorescence-based assay, but the substrate can also be radiolabeled (e.g., ³²P).

-

Reaction Termination Buffer: TBE, 10% formamide, 7 M urea, 0.1% bromophenol blue, 20 mM EDTA.

-

-

Procedure:

-

Reactions are set up as described for the fluorescence assay, typically in smaller volumes.

-

The reaction is incubated for a fixed time (e.g., 20 minutes) at a controlled temperature (e.g., 26-37°C).[8]

-

The reaction is stopped by adding the termination buffer.

-

Samples are heated (e.g., 90-95°C for 5-7 minutes) to denature the DNA.[8]

-

Products are separated on a high-resolution denaturing polyacrylamide gel (e.g., 20% PAGE with 7 M urea).[8]

-

The gel is visualized using a fluorescence scanner or autoradiography. The intensity of the cleaved product band is quantified to determine the extent of inhibition.

-

Cell Viability and Synergy Assays

These assays determine the inhibitor's cytotoxicity and its ability to potentiate standard chemotherapeutics.

-

Cell Lines: A panel of cancer cell lines (e.g., HeLa cervical cancer, A549/H460 lung cancer, MCF-7 breast cancer) and non-cancerous lines (e.g., HEK293A) are used.[6][11][12]

-

Principle (MTT/CellTiter-Glo): Measures the metabolic activity of viable cells.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of the TDP1 inhibitor alone, topotecan alone, or a combination of both.

-

After a set incubation period (e.g., 72 hours), a reagent (MTT or CellTiter-Glo) is added.

-

Absorbance or luminescence is measured with a plate reader.

-

CC50/IC50 values are calculated. Synergy is determined using models like the Bliss additivism model or by calculating a synergistic coefficient.[8][11]

-

In Vivo Antitumor Efficacy Study

This evaluates the therapeutic effect of the inhibitor in a living organism.

-

Animal Model: The murine Krebs-2 ascites carcinoma model is a commonly used model.[1][2]

-

Procedure:

-

Mice are inoculated with Krebs-2 tumor cells.

-

After tumor establishment (e.g., 2 days post-transplantation), treatment begins.

-

Animals are divided into groups: Vehicle control, TDP1 inhibitor alone, Topotecan alone, and Combination therapy.

-

Drugs are administered according to a defined schedule and route (e.g., intraperitoneal).

-

At the end of the study, endpoints are measured. For the ascites model, this includes the total ascitic fluid volume/weight and the number of tumor cells in the ascites.

-

The statistical significance of the reduction in tumor burden in the combination group compared to single-agent groups is determined.

-

References

- 1. Promising New Inhibitors of Tyrosyl-DNA Phosphodiesterase I (Tdp 1) Combining 4-Arylcoumarin and Monoterpenoid Moieties as Components of Complex Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promising New Inhibitors of Tyrosyl-DNA Phosphodiesterase I (Tdp 1) Combining 4-Arylcoumarin and Monoterpenoid Moieties as Components of Complex Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Lipophilic Purine Nucleoside—Tdp1 Inhibitor—Enhances DNA Damage Induced by Topotecan In Vitro and Potentiates the Antitumor Effect of Topotecan In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validating TDP1 as an Inhibition Target for Lipophilic Nucleoside Derivative in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel group of tyrosyl-DNA-phosphodiesterase 1 inhibitors based on disaccharide nucleosides as drug prototypes for anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. Validating TDP1 as an Inhibition Target for the Development of Chemosensitizers for Camptothecin-Based Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Target Engagement of TDP1 Inhibitors in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a critical enzyme in the DNA damage repair (DDR) pathway, specifically responsible for resolving stalled Topoisomerase 1 (Top1)-DNA cleavage complexes (Top1cc).[1][2] In cancer therapy, Top1 inhibitors like topotecan and irinotecan are widely used to induce cytotoxic DNA damage by trapping these Top1cc.[1][3][4] However, cancer cells can develop resistance by upregulating TDP1 activity, which repairs the drug-induced damage and promotes cell survival.[5][6] Consequently, inhibiting TDP1 is a promising therapeutic strategy to enhance the efficacy of Top1 poisons and overcome chemoresistance.[4][7][8][9]

This technical guide provides an in-depth overview of the mechanisms of TDP1 action and inhibition, and details the experimental protocols required to robustly measure the target engagement of TDP1 inhibitors within cancer cells. We will focus on a representative potent and selective small molecule, referred to here as "TDP1 Inhibitor-3," to illustrate these principles. The methodologies described, particularly the Cellular Thermal Shift Assay (CETSA) and quantitative proteomics, are critical for validating that a compound directly interacts with its intended target in a physiological context.

The Role of TDP1 in DNA Repair and Cancer

The Top1-TDP1 Axis in DNA Metabolism

Topoisomerase 1 (Top1) is an essential enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[3] The catalytic cycle involves the formation of a covalent Top1-DNA intermediate, known as the Top1cc.[1] While this is normally a transient state, Top1 inhibitors stabilize this complex, leading to collisions with replication forks, the formation of cytotoxic double-strand breaks, and ultimately, cell death.[1]

TDP1 functions as a key repair enzyme that counteracts the effect of Top1 inhibitors. It hydrolyzes the 3'-phosphotyrosyl bond linking the Top1 catalytic tyrosine residue to the DNA, thereby releasing the stalled Top1 and initiating DNA repair.[1][2][10] This role makes TDP1 a critical factor in cellular resistance to Top1-targeted chemotherapies.[6]

TDP1 Signaling and Regulation

The activity and recruitment of TDP1 are tightly regulated. Cyclin-dependent kinase 1 (CDK1) has been found to phosphorylate TDP1, enhancing its ability to repair DNA damage during cell division.[5][7] Furthermore, PARP1 is a critical cofactor for TDP1, facilitating its recruitment to sites of DNA damage.[10] This complex interplay of signaling pathways highlights potential combination therapy strategies, such as dual-targeting of TDP1 and CDK1 or PARP.[5][7] Many cancer cells have deficiencies in other DNA repair pathways, which increases their reliance on the TDP1-dependent pathway, presenting a therapeutic window for TDP1 inhibitors to selectively sensitize cancer cells.[1][2]

References

- 1. Tyrosyl-DNA Phosdiesterase 1 (Tdp1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosyl-DNA Phosphodiesterase as a Target for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Available Technologies - NCI [techtransfer.cancer.gov]

- 4. Promising New Inhibitors of Tyrosyl-DNA Phosphodiesterase I (Tdp 1) Combining 4-Arylcoumarin and Monoterpenoid Moieties as Components of Complex Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Press Release:Press Information Bureau [pib.gov.in]

- 6. Novel group of tyrosyl-DNA-phosphodiesterase 1 inhibitors based on disaccharide nucleosides as drug prototypes for anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. timesofindia.indiatimes.com [timesofindia.indiatimes.com]

- 8. Validating TDP1 as an Inhibition Target for the Development of Chemosensitizers for Camptothecin-Based Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Products and Their Derivatives as Inhibitors of the DNA Repair Enzyme Tyrosyl-DNA Phosphodiesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

Discovery of Novel TDP1 Inhibitors: A Technical Guide for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract